Cas no 2683-04-7 (2,2-Diphenyl-2H-pyran-4(3H)-one)
2,2-Diphenyl-2H-pyran-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Diphenyl-2H-pyran-4(3H)-one
- A911058
- 2683-04-7
- 2,2-diphenyl-2,3-dihydro-4H-pyran-4-one
- 2,2-diphenyl-3,4-dihydro-2H-pyran-4-one
-
- Inchi: 1S/C17H14O2/c18-16-11-12-19-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2
- InChI Key: YABSZBPWAXHPAQ-UHFFFAOYSA-N
- SMILES: O1C=CC(CC1(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 250.099379685g/mol
- Monoisotopic Mass: 250.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26.3Ų
2,2-Diphenyl-2H-pyran-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001023-1g |
2,2-Diphenyl-2H-pyran-4(3H)-one |
2683-04-7 | 95% | 1g |
$669.60 | 2023-09-02 | |
| Chemenu | CM181686-1g |
2,2-diphenyl-2,3-dihydro-4H-pyran-4-one |
2683-04-7 | 95% | 1g |
$744 | 2024-07-28 | |
| Chemenu | CM181686-1g |
2,2-diphenyl-2,3-dihydro-4H-pyran-4-one |
2683-04-7 | 95% | 1g |
$720 | 2021-08-05 | |
| Ambeed | A238775-1g |
2,2-Diphenyl-2H-pyran-4(3H)-one |
2683-04-7 | 95+% | 1g |
$620.0 | 2024-07-28 |
2,2-Diphenyl-2H-pyran-4(3H)-one Suppliers
2,2-Diphenyl-2H-pyran-4(3H)-one Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2,2-Diphenyl-2H-pyran-4(3H)-one
Recent Advances in the Study of 2,2-Diphenyl-2H-pyran-4(3H)-one (CAS: 2683-04-7) in Chemical Biology and Pharmaceutical Research
2,2-Diphenyl-2H-pyran-4(3H)-one (CAS: 2683-04-7) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic scaffold, characterized by a pyranone core flanked by two phenyl groups, exhibits a range of biological activities, making it a promising candidate for drug discovery and development. Recent studies have explored its synthesis, mechanism of action, and therapeutic potential, shedding light on its versatility in addressing various medical challenges.
One of the key areas of interest is the compound's role as a building block in the synthesis of more complex molecules. Researchers have developed novel synthetic routes to produce 2,2-Diphenyl-2H-pyran-4(3H)-one with high yield and purity, enabling further exploration of its derivatives. These synthetic advancements have opened doors to the creation of libraries of analogs, which are being screened for activities such as antimicrobial, anti-inflammatory, and anticancer properties. The ability to modify the core structure while retaining or enhancing bioactivity is a critical advantage in drug design.
In the realm of antimicrobial research, 2,2-Diphenyl-2H-pyran-4(3H)-one has shown promising results against a variety of pathogens. A recent study demonstrated its efficacy in inhibiting the growth of drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, a target that is less prone to resistance development compared to traditional antibiotics. These findings highlight its potential as a lead compound for novel antimicrobial agents.
Another exciting development is the compound's application in cancer research. Preliminary studies have revealed that 2,2-Diphenyl-2H-pyran-4(3H)-one and its derivatives can induce apoptosis in certain cancer cell lines, particularly those associated with breast and lung cancers. The compound's ability to modulate key signaling pathways, such as the PI3K/AKT and MAPK cascades, suggests a multi-targeted approach to cancer therapy. Researchers are now focusing on optimizing the pharmacokinetic properties of these derivatives to improve their bioavailability and reduce off-target effects.
Beyond its direct therapeutic applications, 2,2-Diphenyl-2H-pyran-4(3H)-one is also being investigated as a tool in chemical biology. Its fluorescent properties, for instance, have been exploited in the development of probes for studying protein-ligand interactions. These probes enable real-time monitoring of biochemical processes, providing valuable insights into the dynamics of cellular pathways. Such applications underscore the compound's versatility beyond traditional drug discovery.
Despite these advancements, challenges remain in the development of 2,2-Diphenyl-2H-pyran-4(3H)-one-based therapeutics. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further structural optimization and preclinical testing. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinically viable treatments.
In conclusion, 2,2-Diphenyl-2H-pyran-4(3H)-one (CAS: 2683-04-7) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse biological activities, coupled with recent synthetic and mechanistic insights, position it as a valuable scaffold for drug discovery. Continued exploration of its derivatives and their applications will likely yield innovative solutions to pressing medical challenges, making it a compound to watch in the coming years.
2683-04-7 (2,2-Diphenyl-2H-pyran-4(3H)-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)